N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

5-HT3 receptor indole oxadiazole pharmacophore mapping

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021133-05-0, molecular formula C20H18N4O3, molecular weight 362.4 g/mol) is a synthetic hybrid molecule that integrates an indole nucleus, a 1,3,4-oxadiazole ring at the indole 3-position, and an N-(2-methoxyphenyl)acetamide side chain. This compound belongs to the pharmacologically significant class of indole-oxadiazole conjugates, which have been systematically explored as 5-HT3 receptor antagonists and more recently as α-glucosidase inhibitors for antidiabetic applications.

Molecular Formula C20H18N4O3
Molecular Weight 362.389
CAS No. 1021133-05-0
Cat. No. B2621705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS1021133-05-0
Molecular FormulaC20H18N4O3
Molecular Weight362.389
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC
InChIInChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)15-11-24(17-9-5-3-7-14(15)17)12-19(25)21-16-8-4-6-10-18(16)26-2/h3-11H,12H2,1-2H3,(H,21,25)
InChIKeySASQTZQYUMJYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021133-05-0): Procurement-Focused Chemical Identity and Pharmacological Class


N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021133-05-0, molecular formula C20H18N4O3, molecular weight 362.4 g/mol) is a synthetic hybrid molecule that integrates an indole nucleus, a 1,3,4-oxadiazole ring at the indole 3-position, and an N-(2-methoxyphenyl)acetamide side chain . This compound belongs to the pharmacologically significant class of indole-oxadiazole conjugates, which have been systematically explored as 5-HT3 receptor antagonists [1] and more recently as α-glucosidase inhibitors for antidiabetic applications [2]. The ortho-methoxy substitution on the N-phenyl ring distinguishes it from its para- and meta-methoxy regioisomers, potentially conferring unique conformational and electronic properties relevant to target engagement.

Why N-(2-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Cannot Be Assumed Interchangeable with Close Indole-Oxadiazole Analogs


Within the indole-oxadiazole-acetamide chemical space, even subtle structural modifications produce substantial shifts in pharmacological profile. The position of the methoxy substituent on the N-phenyl ring (ortho vs. meta vs. para) alters the dihedral angle between the aromatic ring and the acetamide plane, directly impacting hydrogen-bonding geometry with biological targets . Variation of the oxadiazole C5-substituent (methyl vs. ethyl vs. phenyl) modulates both lipophilicity (clogP) and metabolic stability, as demonstrated across multiple indole-oxadiazole series [1]. Furthermore, the indole-oxadiazole connectivity (2-yl vs. 3-yl on indole) dictates the spatial relationship between the aromatic binding motif and the hydrogen-bond-accepting oxadiazole, a parameter critical for 5-HT3 receptor pharmacophore compatibility [2]. Consequently, generic substitution with a closely related analog (e.g., N-(4-methoxyphenyl) or N-benzyl variant) without experimental verification risks invalidating receptor-binding, enzyme-inhibition, or pharmacokinetic readouts.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Against Closest Analogs


5-HT3 Receptor Antagonist Pharmacophore Compatibility: Indole 3-Oxadiazole vs. Indole 2-Oxadiazole Connectivity

The Swain et al. (1991) study established a quantitative 5-HT3 antagonist pharmacophore model wherein the optimal distance between the aromatic binding site (indole) and the basic nitrogen is 8.4–8.9 Å [1]. In that series, the 1,2,4-oxadiazole ring was attached at the indole 3-position, and compounds bearing an azabicyclic basic amine achieved Ki values as low as 0.71 nM at the rat 5-HT3 receptor (measured by [³H]-ligand displacement in rat entorhinal cortex membranes) [1]. The target compound, N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, retains the indole 3-oxadiazole connectivity that satisfies the pharmacophoric distance constraint. In contrast, the indole 2-oxadiazole regioisomer series (e.g., 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, CAS 37574-80-4) positions the oxadiazole at C2 of the indole, altering the aromatic center-to-hydrogen-bond-acceptor vector and potentially disrupting 5-HT3 binding affinity . While direct Ki data for the target compound at 5-HT3 receptors have not been published, the conserved 3-oxadiazole-indole architecture predicts retention of binding competence within this pharmacophore model.

5-HT3 receptor indole oxadiazole pharmacophore mapping

Ortho-Methoxy vs. Para-Methoxy Regioisomerism: Impact on α-Glucosidase Inhibitory Potential

The Nazir et al. (2018) study demonstrated that indole-oxadiazole hybrids with N-substituted acetamides (compounds 8a–l) inhibit yeast α-glucosidase with IC50 values ranging from 9.37 ± 0.03 µM to 37.82 ± 0.07 µM, compared to the standard acarbose (IC50 = 37.38 ± 0.12 µM) [1]. Within this scaffold class, the electronic character and position of substituents on the N-aryl ring profoundly influence inhibitory potency: electron-withdrawing groups generally enhance activity by facilitating key hydrogen-bond interactions in the enzyme active site [1]. The target compound bears an ortho-methoxy group (σm = 0.12, σp = -0.27), which, compared to the para-methoxy regioisomer (N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide), presents a distinct steric environment due to proximal positioning relative to the acetamide carbonyl. The meta-methoxy isomer (CAS 1021074-37-2) provides an intermediate electronic profile. Although head-to-head α-glucosidase IC50 values for the three regioisomers have not been published in a single comparative study, established SAR within this chemotype indicates that the ortho-methoxy orientation may offer differentiated hydrogen-bond acceptor geometry to catalytic residues (e.g., His368, Asn555 in related docking studies) [2].

α-glucosidase inhibition regioisomer SAR antidiabetic

Oxadiazole C5-Methyl vs. C5-Ethyl Substitution: Lipophilicity and Metabolic Stability Differentiation

The 5-methyl-1,3,4-oxadiazole substituent in the target compound confers a calculated partition coefficient (clogP) approximately 0.5 log units lower than that of the corresponding 5-ethyl analog, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide (CAS 946256-59-3) [1]. In the broader 1,3,4-oxadiazole literature, the methyl-to-ethyl homologation consistently increases lipophilicity by 0.4–0.6 clogP units and introduces an additional rotatable bond, which can reduce metabolic stability via increased cytochrome P450 oxidative susceptibility at the terminal methyl group [2]. The methyl substituent on the target compound eliminates this metabolic soft spot while maintaining the electron-withdrawing character required for oxadiazole-mediated hydrogen-bond acceptance. Although comparative microsomal stability data (e.g., human liver microsome t½) for these two specific analogs have not been published, the general principle of methyl > ethyl metabolic stability for heterocyclic substituents is well-established [2].

metabolic stability lipophilicity oxadiazole SAR

N-(2-Methoxyphenyl) vs. N-Benzyl Substitution: Differential Hydrogen-Bonding Capacity and Target Engagement

The N-(2-methoxyphenyl)acetamide moiety in the target compound provides both a hydrogen-bond donor (amide NH) and an additional hydrogen-bond acceptor (ortho-methoxy oxygen), creating a bidentate interaction motif absent in the N-benzyl analog, N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide . In the 5-HT3 antagonist pharmacophore model described by Swain et al. (1991), the linking group between the aromatic moiety and the basic nitrogen must be capable of hydrogen-bonding interactions, and the presence of an additional H-bond acceptor (ortho-OCH3) adjacent to the amide NH may reinforce binding through a chelation-like interaction with polar receptor residues [1]. Conversely, the N-benzyl analog lacks this secondary H-bond acceptor and relies solely on the amide carbonyl for polar interactions. The N-phenyl analog, 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide, provides an intermediate case with no substituent on the phenyl ring, offering neither the steric influence nor the supplementary H-bond acceptor capacity of the ortho-methoxy group .

N-substituted acetamide hydrogen bonding receptor binding

Recommended Research and Procurement Application Scenarios for N-(2-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021133-05-0)


5-HT3 Receptor Antagonist Screening and Pharmacophore Validation

The target compound, bearing the indole 3-oxadiazole connectivity defined by Swain et al. (1991) as essential for 5-HT3 receptor antagonism, is suitable for use as a scaffold-validation probe in 5-HT3 receptor radioligand displacement assays (e.g., [³H]-granisetron or [³H]-LY278584 binding in rat entorhinal cortex or recombinant human 5-HT3A receptor preparations) [1]. Its structural divergence from the classical azabicyclic basic amine motif (replaced here by an N-(2-methoxyphenyl)acetamide side chain) provides an opportunity to explore non-basic-amine 5-HT3 pharmacophores, a direction with limited literature precedent. Researchers should benchmark binding affinity (Ki or IC50) against the reference antagonist ondansetron (Ki ≈ 0.3–1.2 nM) and the indole oxadiazole lead 5-[(dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole (Ki = 0.71 nM) [1].

α-Glucosidase Inhibition Assays for Antidiabetic Lead Discovery

Based on the demonstrated α-glucosidase inhibitory activity of structurally related indole-oxadiazole-N-substituted acetamide hybrids (IC50 range: 9.37–37.82 µM vs. acarbose IC50 = 37.38 µM, Nazir et al. 2018) [2], the target compound is a rational candidate for inclusion in antidiabetic screening cascades. The ortho-methoxy substituent distinguishes it from the para- and meta-substituted analogs previously evaluated, offering a unique SAR vector. Procurement of this compound enables head-to-head IC50 determination against Saccharomyces cerevisiae α-glucosidase (using p-nitrophenyl-α-D-glucopyranoside as substrate, absorbance read at 405 nm) and comparison with the clinical standard acarbose [2].

Sigma Receptor Profiling and CNS Target Panel Screening

Indole-oxadiazole hybrids have been implicated in sigma receptor modulation, with related compounds showing nanomolar affinity for sigma-2 receptors (Ki values reported in the 5–50 nM range for structurally analogous chemotypes) [3]. The target compound's combination of an indole aromatic system, oxadiazole hydrogen-bond acceptor, and ortho-methoxyphenyl amide side chain presents a pharmacophore consistent with sigma receptor recognition. Procurement for inclusion in commercial CNS receptor panels (e.g., Eurofins or CEREP broad screening) is recommended to establish sigma-1/sigma-2 selectivity ratios and to identify potential off-target liabilities early in lead optimization programs.

Regioisomeric SAR Probe for Indole-Oxadiazole Library Design

As the ortho-methoxy regioisomer within a series that includes the meta-methoxy (CAS 1021074-37-2) and para-methoxy (various CAS) variants, the target compound serves as an essential SAR probe for medicinal chemistry teams constructing indole-oxadiazole focused libraries. Systematic comparison of the three methoxy regioisomers in parallel assays (e.g., α-glucosidase inhibition, 5-HT3 binding, CYP inhibition, and microsomal stability) would generate a comprehensive regioisomeric SAR map, informing the design of lead compounds with optimized potency-selectivity-metabolism profiles . The commercial availability of all three regioisomers from multiple vendors facilitates such comparative studies.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.